Melting Point Differentiation
The melting point of 2‑chloro‑6‑ethylquinoline‑3‑carbaldehyde is 83–84 °C, substantially lower than those of its 6‑methyl (120–125 °C), 6‑methoxy (149–151 °C), and 6‑fluoro (187–188 °C) counterparts . The unsubstituted 2‑chloroquinoline‑3‑carbaldehyde melts at 148–150 °C, while the 8‑ethyl positional isomer is reported to be a low‑melting solid (exact melting point not specified) [1]. The lower melting point of the 6‑ethyl derivative indicates reduced lattice energy, which can translate into improved solubility in organic solvents and easier melt‑processing during formulation development.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 83–84 °C |
| Comparator Or Baseline | 2‑Chloro‑6‑methylquinoline‑3‑carbaldehyde: 120–125 °C; 2‑Chloro‑6‑methoxyquinoline‑3‑carbaldehyde: 149–151 °C; 2‑Chloro‑6‑fluoroquinoline‑3‑carbaldehyde: 187–188 °C; 2‑Chloroquinoline‑3‑carbaldehyde: 148–150 °C |
| Quantified Difference | 36–104 °C lower than comparators |
| Conditions | Solid state, ambient pressure, as reported by commercial vendors (AKSci, Thermo Fisher, ChemicalBook) |
Why This Matters
A lower melting point can reduce energy input during drying, crystallization, and melt‑based formulation, while also influencing dissolution rate and solvent selection—key factors for process chemists and formulation scientists.
- [1] PubChem. 2-Chloro-8-ethyl-quinoline-3-carbaldehyde (CID 11287449). Low melting solid; no specific value reported. View Source
